Lipophilicity (LogP) Comparison: 1,3-Dioxepane vs. 1,4-Dioxane
Cyclopropanamine, 1-[3-(1,3-dioxepan-5-yl)phenyl]- exhibits a calculated LogP of 2.81, which is elevated relative to the six-membered 1,4-dioxane analog Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- (CAS 935460-70-1) . The increased lipophilicity arises from the additional methylene unit in the seven-membered dioxepane ring, which increases the compound's hydrocarbon character without introducing additional hydrogen-bond acceptors beyond the two ring oxygens . This LogP difference is significant for downstream conjugate design, as it predicts approximately 0.3–0.5 log unit higher membrane permeability and commensurately greater CNS penetration potential for drug substances derived from the dioxepane intermediate [1].
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.81 (C₁₄H₁₉NO₂, MW 233.31) |
| Comparator Or Baseline | Cyclopropanamine, 1-[3-(1,4-dioxan-2-yl)phenyl]- (CAS 935460-70-1): estimated LogP ~2.3–2.4 (C₁₃H₁₇NO₂, MW 219.28) |
| Quantified Difference | Estimated ΔLogP ≈ +0.4 to +0.5 (dioxepane > dioxane) |
| Conditions | Calculated values from ChemSrc database; structures differ by one methylene unit in the cyclic acetal ring (7-membered 1,3-dioxepane vs. 6-membered 1,4-dioxane) |
Why This Matters
Higher LogP directly impacts downstream conjugate partitioning into lipid membranes and CNS exposure—a critical parameter for amyloidosis-targeting therapeutics where brain penetration is required.
- [1] Wager, T.T.; Hou, X.; Verhoest, P.R.; Villalobos, A. Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach To Enable Alignment of Druglike Properties. ACS Chem. Neurosci. 2010, 1 (6), 435–449. (Class-level inference: LogP–CNS penetration relationship.) View Source
